molecular formula C13H9ClN6 B10939846 2-(2-chlorophenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(2-chlorophenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10939846
M. Wt: 284.70 g/mol
InChI Key: BJRIBWSXRIWMRG-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of a broader class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines, which are known for their potential biological activities, particularly as inhibitors of cyclin-dependent kinase 2 (CDK2) .

Chemical Reactions Analysis

2-(2-chlorophenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Major products formed from these reactions include various substituted derivatives that retain the core pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine structure .

Mechanism of Action

The primary mechanism of action of 2-(2-chlorophenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves the inhibition of CDK2. This compound binds to the active site of CDK2, preventing its interaction with cyclin A2, which is essential for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have confirmed the good fit of this compound into the CDK2 active site through essential hydrogen bonding interactions .

Comparison with Similar Compounds

2-(2-chlorophenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific substitution pattern and its potent inhibitory activity against CDK2. Similar compounds include:

The uniqueness of this compound lies in its specific interactions with CDK2 and its superior cytotoxic activities against various cancer cell lines .

Properties

Molecular Formula

C13H9ClN6

Molecular Weight

284.70 g/mol

IUPAC Name

4-(2-chlorophenyl)-10-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C13H9ClN6/c1-19-12-9(6-16-19)13-17-11(18-20(13)7-15-12)8-4-2-3-5-10(8)14/h2-7H,1H3

InChI Key

BJRIBWSXRIWMRG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C3=NC(=NN3C=N2)C4=CC=CC=C4Cl

Origin of Product

United States

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